Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a theobromine moiety linked to a piperazine ring, which is further substituted with a 3,4-dichlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the synthesis of 3,4-dichlorophenylpiperazine, which can be achieved by reacting 3,4-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst. The resulting intermediate is then reacted with a theobromine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.
Scientific Research Applications
Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its potential use in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors in the central nervous system, including adenosine receptors, which play a role in regulating neurotransmitter release and neuronal excitability. Additionally, the compound may inhibit certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP and enhanced cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperazine ring.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another related compound with a urea moiety.
Uniqueness
Theobromine, 1-(3-(4-(3,4-dichlorophenyl)-1-piperazinyl)propyl)- is unique due to its specific combination of theobromine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
81995-79-1 |
---|---|
Molecular Formula |
C20H24Cl2N6O2 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
1-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H24Cl2N6O2/c1-24-13-23-18-17(24)19(29)28(20(30)25(18)2)7-3-6-26-8-10-27(11-9-26)14-4-5-15(21)16(22)12-14/h4-5,12-13H,3,6-11H2,1-2H3 |
InChI Key |
LFNYICHEDVBALH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.